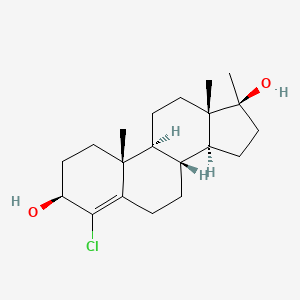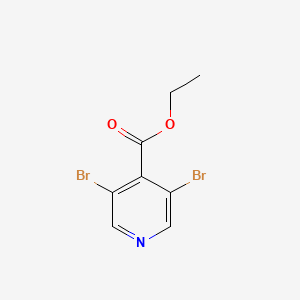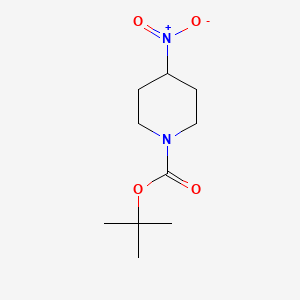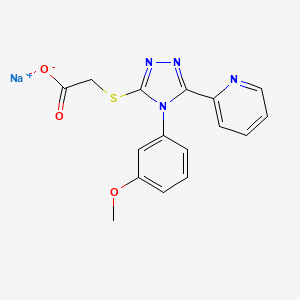![molecular formula C18H20N2O B593961 (4'-Amino-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone CAS No. 1334500-06-9](/img/structure/B593961.png)
(4'-Amino-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4’-Amino-[1,1’-biphenyl]-4-yl)(piperidin-1-yl)methanone: is an organic compound that features a biphenyl structure with an amino group and a piperidinyl group attached to a methanone moiety
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
It is known that similar compounds cause dna damage, which is thought to be mediated by the formation of dna adducts .
Biochemical Pathways
Related compounds have been shown to impact several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb etc .
Pharmacokinetics
The compound’s molecular weight (20427 g/mol) and its solid form suggest that it may have certain pharmacokinetic properties that influence its bioavailability .
Result of Action
Similar compounds have been known to cause dna damage, potentially leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-aminobiphenyl and piperidine.
Reaction Steps:
Reaction Conditions: The reactions are generally carried out in an inert atmosphere, using solvents like dichloromethane or toluene, and may require catalysts such as triethylamine or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial Production Methods:
- Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form nitro derivatives.
Reduction: The methanone group can be reduced to a hydroxyl group.
Substitution: The biphenyl structure allows for various substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or nitric acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of halogenating agents like bromine or chlorinating agents under acidic or basic conditions.
Major Products:
Oxidation: Nitro derivatives of the biphenyl structure.
Reduction: Hydroxyl derivatives of the methanone group.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological targets, such as enzymes or receptors.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of advanced polymers and coatings.
Comparison with Similar Compounds
- (4-Amino-1-piperidinyl)(phenyl)methanone
- (4-Amino-2-ethoxy-5-nitrophenyl)(piperidin-1-yl)methanone
- 1-Benzoylpiperidin-4-amine
Comparison:
- (4-Amino-1-piperidinyl)(phenyl)methanone: Similar structure but lacks the biphenyl moiety, which may affect its electronic properties and interactions with biological targets.
- (4-Amino-2-ethoxy-5-nitrophenyl)(piperidin-1-yl)methanone: Contains additional functional groups (ethoxy and nitro), which may enhance its reactivity and potential applications.
- 1-Benzoylpiperidin-4-amine: Similar core structure but different substitution pattern, leading to variations in its chemical behavior and applications.
Uniqueness:
- The presence of both the biphenyl and piperidinyl groups in (4’-Amino-[1,1’-biphenyl]-4-yl)(piperidin-1-yl)methanone provides a unique combination of electronic and steric properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
[4-(4-aminophenyl)phenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c19-17-10-8-15(9-11-17)14-4-6-16(7-5-14)18(21)20-12-2-1-3-13-20/h4-11H,1-3,12-13,19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVKMFDXUPLACE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716708 |
Source


|
| Record name | (4'-Amino[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334500-06-9 |
Source


|
| Record name | (4′-Amino[1,1′-biphenyl]-4-yl)-1-piperidinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334500-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4'-Amino[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3R,5S,6S,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B593883.png)
![4-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B593884.png)


![3-[4-(Methylsulfonyl)phenyl]-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B593888.png)
![1,7-Diazabicyclo[4.2.0]oct-2-EN-8-one](/img/structure/B593889.png)


![cholest-5-en-3-ol3beta-[(7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-docosapentaenoate]](/img/structure/B593899.png)
![Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B593901.png)
